molecular formula C4H8N2 B595855 3-Propyl-1H-diazirene CAS No. 18501-91-2

3-Propyl-1H-diazirene

Cat. No.: B595855
CAS No.: 18501-91-2
M. Wt: 84.122
InChI Key: CUWZBBGZQOCCIO-UHFFFAOYSA-N
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Description

3-Propyl-1H-diazirene is a high-purity, synthetic chemical reagent featuring a three-carbon propyl group attached to a diazirene heterocycle, a strained three-membered ring containing two nitrogen atoms . This unique structure makes it a valuable building block in organic synthesis and medicinal chemistry research. Potential research applications include serving as a precursor for the development of novel pharmacologically active molecules or as a ligand in catalytic systems. Researchers value this compound for its potential to introduce the propyl-diazirene moiety into larger molecular architectures, which can be critical for studying structure-activity relationships. As a strained ring system, the diazirene group can be a site of high reactivity, useful in photoaffinity labeling studies or the synthesis of more complex nitrogen-containing heterocycles. The specific mechanism of action is highly dependent on the target research application. Handling requires a thorough safety review; refer to the material safety data sheet (MSDS) for detailed hazard and handling information. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-propyl-1H-diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-3-4-5-6-4/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWZBBGZQOCCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702036
Record name 3-Propyl-1H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70348-66-2
Record name 3-Propyl-1H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Propyl 1h Diazirene and Analogues

Classical Approaches to Alkyl Diazirine Synthesis

The traditional synthesis of alkyl diazirines is a well-established, albeit often multi-step, process that begins with a ketone precursor. This method hinges on the formation of a diaziridine intermediate, which is subsequently oxidized to the target diazirine.

Conversion from Ketones via Diaziridine Intermediates

The foundational approach to synthesizing alkyl diazirines, such as 3-propyl-1H-diazirene, starts from the corresponding ketone, in this case, 2-pentanone. The ketone is first converted into a diaziridine, a three-membered ring containing two nitrogen atoms and one carbon. nih.govmdpi.comwikipedia.org This transformation is a critical step, as the diaziridine ring is the direct precursor to the diazirine. encyclopedia.pub The general strategy involves reacting the ketone with an aminating agent in the presence of ammonia (B1221849). wikipedia.orgresearchgate.net This process has been utilized for a variety of ketones, including those in complex steroidal frameworks. researchgate.net The diaziridine intermediate is often isolated before the final oxidation step. nih.gov

Role of Nitrogenating Agents (e.g., Hydroxylamine-O-sulfonic Acid, Ammonia)

The formation of the diaziridine intermediate is facilitated by the use of specific nitrogenating agents. ntu.ac.uk Liquid ammonia is commonly used to react with the ketone, forming an imine in situ. nih.govjst.go.jp Subsequently, an aminating reagent, most frequently hydroxylamine-O-sulfonic acid (HOSA), is introduced. nih.govwikipedia.orgresearchgate.netacs.org HOSA acts as an electrophilic aminating agent, reacting with the imine to induce intramolecular cyclization and form the diaziridine ring. wikipedia.orgntu.ac.uk The combination of ammonia and HOSA is a conventional and widely applied method for creating the diaziridine precursor from a ketone. nih.govjst.go.jp In some cases, isotopically labeled ammonia (¹⁵NH₃) and ¹⁵N-labeled HOSA have been used to synthesize ¹⁵N₂-diazirines, which are valuable as molecular tags for NMR and MRI studies. nih.gov

Oxidative Transformation of Diaziridines to Diazirines

The final step in the classical synthesis is the oxidation of the diaziridine intermediate to the corresponding diazirine. nih.govwikipedia.org This dehydrogenation of the N-H bonds in the diaziridine creates the characteristic N=N double bond of the diazirine ring. nih.gov A variety of oxidizing agents have been employed for this transformation. Common and effective oxidants include silver oxide (Ag₂O) or iodine (I₂) in the presence of a base like triethylamine (B128534) (TEA). nih.govmdpi.comwikipedia.orgacs.org The choice of oxidant can be crucial for achieving good yields and purity of the final diazirine product. acs.org This oxidation step is generally facile and completes the conversion from the initial ketone to the final diazirine. researchgate.net

Advanced and Stereoselective Synthetic Protocols

In response to the limitations of classical methods, more streamlined and efficient synthetic strategies have been developed. These advanced protocols often involve one-pot procedures and metal-free conditions, broadening the scope and applicability of diazirine synthesis.

One-Pot Synthetic Strategies for Diazirines

To improve efficiency and simplify the synthetic process, one-pot methodologies have been developed. google.com These strategies combine the formation of the diaziridine intermediate and its subsequent oxidation into a single reaction vessel, avoiding the need to isolate the intermediate. nih.govgoogle.com In these protocols, a ketone is treated with ammonia and an aminating agent, and then a base or an oxidant is added directly to the reaction mixture to promote the formation of the diazirine. nih.gov

Several variations of this one-pot approach exist. One method employs a base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (t-BuOK), to mediate the conversion of the in situ-formed diaziridine to the diazirine. mdpi.comdoaj.org This base-mediated method is advantageous due to the low cost, high availability, and ease of handling of bases like KOH. doaj.org Another one-pot strategy utilizes different oxidants depending on the substrate. For aliphatic ketones, tert-butyl hypochlorite (B82951) (t-BuOCl) has been found to be an effective oxidant, while phenyliodonium (B1259483) diacetate (PIDA), a hypervalent iodine reagent, is preferred for aromatic ketones and aldehydes. researchgate.net These one-pot methods are generally operationally simple and tolerate a wide range of functional groups, providing diazirines in moderate to excellent yields. google.comresearchgate.net

Metal-Free Approaches to Diazirine Synthesis

A significant advancement in diazirine synthesis is the development of metal-free protocols. researchgate.net These methods avoid the use of transition metal catalysts, which can sometimes lead to undesired side reactions or require difficult removal from the final product. A notable metal-free, one-pot method involves the conversion of unprotected amino acids directly into terminal diazirines using phenyliodonium diacetate (PIDA) and ammonia. acs.orgorganic-chemistry.org This transformation proceeds through an iodonitrene intermediate and is tolerant of most functional groups found in amino acid side chains. acs.org Another metal-free approach reports the cross-coupling of diazirines with arylboronic acids under oxidative conditions to produce substituted olefins. rsc.org The development of these metal-free strategies enhances the "green" credentials of diazirine synthesis and expands its utility in preparing complex molecules. researchgate.netacs.org

Data Tables

Table 1: Comparison of One-Pot Synthesis Oxidants for Diazirines from Ketones This table is interactive. Click on the headers to sort the data.

Starting Material Oxidant Solvent System Yield Range (%) Reference
Aliphatic Ketones t-Butyl hypochlorite (t-BuOCl) NH₃ in Methanol 20-99 researchgate.net
Aromatic Ketones Phenyliodine diacetate (PIDA) NH₃ in Methanol 20-99 researchgate.net
Aldehydes / Imines Phenyliodine diacetate (PIDA) NH₃ in Methanol 20-99 researchgate.net

Table 2: Base-Mediated One-Pot Synthesis of Aliphatic Diazirines This table is interactive. Click on the headers to sort the data.

Base Key Advantages Scale Reference
Potassium hydroxide (KOH) Cheaper, highly available, easily handled Gram-scale mdpi.comdoaj.org

Functional Group Tolerance and Protecting Group Effects

The synthesis of diazirines and their subsequent use in chemical transformations have demonstrated a notable tolerance for a wide array of functional groups. This compatibility is crucial for the synthesis of complex molecules and for applications like late-stage functionalization of pharmaceuticals and natural products. chemrxiv.org Research has shown that one-pot diazirine synthesis strategies can accommodate most functional groups, providing diazirines in yields from 20% to 99%. researchgate.net

Reactions involving diazirines, such as hydroamination of olefins and photodecarboxylative amination, proceed efficiently in the presence of various functionalities. chemrxiv.orgresearchgate.net A broad functional group tolerance has been reported, which includes alcohols, ketones, aldehydes, esters, olefins, and epoxides. chemrxiv.orgresearchgate.netresearchgate.net This robustness allows for the protecting-group-free amination of complex molecules, including natural products. chemrxiv.orgresearchgate.net For instance, the development of a diazirine-compatible Suzuki-Miyaura cross-coupling reaction highlights the expanding scope of reactions that can be performed on diazirine-containing molecules, further demonstrating their stability under specific palladium-catalyzed conditions. nih.gov

The choice of protecting groups, however, can be critical. In certain synthetic pathways, the nature of an imine-protecting group is essential for successful diazirine formation. researchgate.net For example, the use of a t-butyl imine was found to be necessary for the synthesis of ¹⁵N₂-diazirine with complete isotopic incorporation, underscoring a key trans-imination step in the reaction mechanism. researchgate.net In other contexts, such as the synthesis of aniline-containing diazirines, it is necessary to protect the amino group to prevent it from interfering with the diazirine formation, followed by a deprotection step. nih.gov The synthesis of more complex, functionalized diazirines has also employed protecting groups like the tetrahydropyranyl (THP) group for alcohols, which can be removed without affecting the diazirine ring. acs.org

Functional GroupCompatibilityContext/ReactionReference
AlcoholsToleratedHydroamination of olefins, Photodecarboxylative amination chemrxiv.org, researchgate.net
KetonesToleratedHydroamination of olefins, Photodecarboxylative amination chemrxiv.org, researchgate.net
AldehydesToleratedHydroamination of olefins chemrxiv.org, researchgate.net
EpoxidesToleratedHydroamination of olefins chemrxiv.org, researchgate.net
EstersToleratedPhotodecarboxylative amination researchgate.net
OlefinsToleratedPhotodecarboxylative amination researchgate.net
Aryl HalidesToleratedSuzuki-Miyaura cross-coupling nih.gov
Table 1. Summary of functional group tolerance in the synthesis and application of diazirine analogues.

Isotopic Labeling Strategies for Mechanistic and Analytical Studies (e.g., ¹⁵N-Diazirines)

Isotopic labeling of the diazirine core, particularly with the stable nitrogen isotope ¹⁵N, is a powerful strategy for detailed mechanistic investigations and advanced analytical applications like hyperpolarized Magnetic Resonance Imaging (MRI). semanticscholar.orgrsc.orgnih.gov The synthesis of ¹⁵N₂-diazirines allows for the precise tracking of nitrogen atoms through reaction pathways and provides a unique spectroscopic handle for NMR studies. semanticscholar.orgrsc.org

Several methods have been developed for the incorporation of ¹⁵N into the diazirine ring. A common approach involves using ¹⁵N-labeled ammonia (¹⁵NH₃) or ¹⁵N-labeled hydroxylamine-O-sulfonic acid (¹⁵NH₂OSO₃H) as the nitrogen source during the synthesis from a corresponding ketone or aldehyde. chemrxiv.orgnih.gov For example, bis-¹⁵N diazirines have been synthesized using ¹⁵NH₃ as the sole source of the isotopic label, which were then used in the late-stage isotopic labeling of an RNA splicing modulator candidate. chemrxiv.org Another reported method uses hydroxylamine (B1172632) ¹⁵NH₂OH to prepare ¹⁵N-labeled diazirines from precursors like levulinic acid. researchgate.net The resulting ¹⁵N₂-diaziridines can be readily oxidized to the final ¹⁵N₂-diazirine product. nih.gov

The primary application of these labeled compounds is in mechanistic elucidation. Analysis of ¹H–¹⁵N and ¹³C–¹⁵N coupling constants in the NMR spectra of reaction products can unambiguously determine molecular structures and reaction pathways. semanticscholar.orgrsc.org Beyond mechanistic studies, ¹⁵N₂-diazirines have emerged as a highly promising class of molecular tags for hyperpolarized MRI. nih.govbohrium.com The unique arrangement of the two ¹⁵N atoms, not directly bonded to protons and strongly coupled, can lead to a long-lived hyperpolarized state. bohrium.com This property allows for significant signal enhancement in MRI, enabling the imaging of biological molecules and processes with high sensitivity. nih.govbohrium.com Hyperpolarization of ¹⁵N₂-diazirine-tagged molecules, such as amino acids and sugars, has been achieved with high efficiency, marking their potential as imaging tracers in biomedical research. nih.gov

Isotopic SourcePrecursor TypeApplicationReference
15NH3Ketones/AldehydesLate-stage labeling of pharmaceuticals, Mechanistic studies chemrxiv.org, nih.gov
15NH2OHKetones (e.g., levulinic acid)Hyperpolarization studies (NMR/MRI) researchgate.net
15NH2OSO3HKetonesSynthesis of hyperpolarized molecular tags nih.gov
Table 2. Isotopic labeling strategies for the synthesis of 15N-diazirines.

Photochemical Reactivity and Reaction Mechanisms of Diazirenes

Photo-Induced Generation of Carbenes and Nitrogen Extrusion

Upon absorption of ultraviolet (UV) light, diazirines are promoted to an electronically excited state, initiating a cascade of reactions that culminate in the release of dinitrogen and the formation of a carbene intermediate. wikipedia.orgislandscholar.ca This fundamental transformation can proceed through distinct mechanistic pathways, which are often in competition. For alkyl diazirines, such as 3-Propyl-1H-diazirene, recent studies indicate a two-step pathway involving a diazo intermediate is predominant. nih.govpku.edu.cn

One potential mechanism for the decomposition of the excited diazirine is the direct, concerted cleavage of the two carbon-nitrogen (C-N) bonds. islandscholar.capcimag.com This process involves a single photochemical step where the excited diazirine molecule eliminates a molecule of nitrogen (N₂), directly yielding the corresponding carbene.

Figure 1: Direct Photolysis Pathway

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In this pathway, the diazirine ring breaks apart in a single photochemical step to form the carbene and nitrogen gas.

While this pathway is mechanistically plausible, evidence suggests that it is often a minor contributor compared to the isomerization pathway, especially for alkyl-substituted diazirines. nih.govpku.edu.cn The energy of the absorbed photon elevates the diazirine to an excited state, which can be sufficient to overcome the activation barrier for the simultaneous breaking of the C-N bonds. islandscholar.ca

The more commonly accepted and often dominant pathway for carbene generation from diazirines involves a photoisomerization step. researchgate.net In this mechanism, the excited diazirine first rearranges into its linear, more stable isomer, a diazo compound. nih.govwhiterose.ac.ukacs.org This diazo intermediate is itself photochemically active and can absorb a second photon (or decompose thermally) to extrude nitrogen and form the carbene. nih.gov

Recent quantitative analysis of alkyl diazirine photolysis supports a sequential, two-step mechanism where the diazo intermediate is the primary product of the initial photoreaction, which then converts to the carbene. nih.govpku.edu.cn

Figure 2: Photoisomerization Pathway

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This two-step process involves initial ring-opening to a diazo intermediate, followed by nitrogen loss to yield the carbene. nih.gov

The formation of the diazo intermediate has been confirmed spectroscopically and through trapping experiments. nih.govwhiterose.ac.uk For instance, hyperpolarized NMR spectroscopy has been used to characterize unstable diazo compounds formed from the photoisomerization of ¹⁵N₂-labeled diazirines. nih.govacs.org The stability and lifetime of the diazo intermediate are influenced by the substituents and the solvent environment. islandscholar.caresearchgate.net

Carbenes exist in two primary electronic spin states: singlet and triplet. A singlet carbene has its two non-bonding electrons paired in a single orbital, while a triplet carbene has two unpaired electrons in different orbitals. byjus.com The spin state of the generated carbene has significant implications for its reactivity, with singlet carbenes typically undergoing concerted reactions and triplet carbenes reacting like diradicals. libretexts.orgwikipedia.org

The nature of the substituents on the diazirine ring plays a crucial role in determining the spin state of the resulting carbene. wikipedia.org

Electron-donating groups , such as alkyl groups (e.g., propyl), tend to stabilize the singlet state. These groups can donate electron density into the empty p-orbital of the singlet carbene. wikipedia.org Therefore, the photolysis of this compound is expected to primarily yield the singlet propylcarbene.

Electron-withdrawing groups , such as trifluoromethyl or certain chloro-substituted aryl groups, favor the formation of the more stable triplet carbene state. wikipedia.org

For simple hydrocarbons, the triplet state is generally the ground state, with a lower energy than the singlet state. byjus.com However, substituent effects can lower the energy of the singlet state, potentially making it the ground state. byjus.comfiveable.me

Substituent TypeExample CompoundPredominant Carbene StateRationale
Electron-Donating (Alkyl) This compoundSingletThe propyl group donates electron density, stabilizing the empty p-orbital of the singlet carbene. wikipedia.org
Electron-Donating (Aryl) PhenyldiazirineSingletThe phenyl group stabilizes the singlet state through electron donation. wikipedia.org
Electron-Withdrawing TrifluoromethylphenyldiazirineTripletThe trifluoromethyl group is strongly electron-withdrawing, favoring the triplet ground state. wikipedia.org

This table illustrates how substituents influence the spin state of the carbene generated from diazirine photolysis.

Photoisomerization to Diazo Intermediates and Subsequent Carbene Formation

Wavelength Dependence and Quantum Yield Studies

The outcome of diazirine photolysis can be highly dependent on the wavelength of the irradiating light. acs.orgacs.org Different electronic transitions are accessed at different wavelengths, leading to excited states with distinct reactivities and decomposition pathways. This can affect both the efficiency of the reaction (quantum yield) and the ratio of products formed (e.g., carbene vs. diazo intermediate). acs.orgdigitellinc.com

The quantum yield (Φ) of a photochemical reaction is the fraction of absorbed photons that result in a specific chemical event. Studies have shown that the quantum yield for nitrogen elimination from diazo compounds, which are key intermediates in diazirine photolysis, can be significantly higher upon excitation to upper singlet states (with shorter wavelength UV light) compared to excitation to the first singlet state (S₁) with longer wavelength light. irb.hr

A study on 1-phenyl-1-diazopropane (PDP) and its diazirine isomer (PED) found that irradiation at different wavelengths led to different outcomes. acs.org

Irradiation at ~310 nm of a related diazo compound resulted in rearrangement to a diazirine and formation of a singlet carbene. acs.org

Irradiation at ~420 nm of the same diazo compound did not produce the diazirine; instead, it formed the triplet carbene directly, with a much lower quantum yield. acs.org

Recent work has systematically investigated how LED wavelength (e.g., 365 nm, 385 nm, 405 nm) affects the kinetics of diazirine depletion and the generation of the diazoalkane intermediate. acs.org It was found that broad wavelength activation could limit the formation of the diazo intermediate, suggesting that specific light conditions can be used to control the reaction pathway. acs.orgresearchgate.net

Compound SystemIrradiation WavelengthObserved OutcomeReference
9-diazo-1,8-diazafluorene~310 nmRearrangement to diazirine; singlet carbene formation; higher quantum yield. acs.org
9-diazo-1,8-diazafluorene~420 nmNo diazirine formation; direct triplet carbene formation; ~12-fold lower quantum yield. acs.org
1-phenyl-1-diazopropane (PDP)520 nmGeneration of ground-state singlet carbene. acs.org
1-phenyl-1-diazopropane (PDP)350 nmDirect decomposition into an excited state singlet carbene is possible. acs.org
Alkyl Diazirine (sulfo-SDA)~365 nmSequential formation of diazo and carbene intermediates. nih.gov

This table provides examples of wavelength-dependent photochemistry in diazo/diazirine systems.

Kinetic and Spectroscopic Elucidation of Photoreaction Mechanisms

Understanding the rapid sequence of events following photoexcitation requires specialized techniques capable of detecting and characterizing highly reactive, short-lived species.

Laser Flash Photolysis (LFP) is a powerful technique for studying the kinetics of photochemical reactions. researchgate.netresearchgate.net It uses a short, intense laser pulse to generate a high concentration of transient intermediates, whose formation and decay can then be monitored over time using absorption spectroscopy. researchgate.netdoi.org

LFP studies on diazirines have provided direct spectroscopic evidence for the formation of carbenes and other transient species. researchgate.netrsc.org For example, LFP of arylchlorodiazirines produces transient absorption signals that are assigned to the corresponding singlet carbenes. doi.orgrsc.org The decay kinetics of these carbene signals can be measured directly, providing rate constants for their subsequent reactions, such as intramolecular rearrangements or reactions with trapping agents. islandscholar.ca

In the context of the photoisomerization pathway, LFP can help distinguish between the different transient species. Ultrafast spectroscopy studies have observed the decay of the initially excited diazirine state and the concurrent growth of signals corresponding to both the diazo intermediate and the singlet carbene, often on picosecond to nanosecond timescales. researchgate.net For example, ultrafast photolysis of arylhalodiazirines showed that carbene formation could occur within 300 femtoseconds upon 270 nm excitation. researchgate.net These experiments allow for the construction of a detailed energy landscape and a kinetic model of the entire photochemical process. researchgate.netresearchgate.net

Real-time Monitoring of Photolysis Pathways

The elucidation of the photochemical pathways of diazirines, including this compound, has been significantly advanced by real-time monitoring techniques. These methods allow for the direct observation and quantification of transient intermediates, providing critical insights into the complex reaction mechanisms that unfold upon photoexcitation.

Recent research has employed innovative in-line systems that couple a photolytic light source, typically a light-emitting diode (LED) at ~365 nm, with real-time detection methods such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govspringernature.compku.edu.cn This experimental setup enables the continuous monitoring of the reactant's decay and the formation and subsequent reaction of intermediates as the photolysis proceeds. nih.gov

Studies on alkyl diazirines have revealed that their photolysis is not a single-step elimination of nitrogen to form a carbene, as was once commonly assumed. pku.edu.cn Instead, the reaction proceeds via a more complex, multi-step mechanism. nih.gov To describe this process, several kinetic models have been proposed. springernature.com Extensive experimental data, gathered through real-time monitoring, indicates that the photolysis of alkyl diazirines is best described by a model involving two competing initial pathways from the photoexcited diazirine (A). nih.govspringernature.compku.edu.cn

The dominant pathway is the isomerization to a diazo intermediate (B), which is isomeric to the parent diazirine. nih.govpku.edu.cn Concurrently, a smaller fraction of the diazirine can decompose directly to a carbene intermediate (C) with the extrusion of dinitrogen (N₂). nih.gov The diazo intermediate (B) is itself photoactive and can absorb a second photon, leading to its conversion to the carbene (C). nih.gov This sequential generation of intermediates—first diazo, then carbene—has been a pivotal discovery, shifting the understanding of the reaction mechanism. springernature.compku.edu.cn It is now understood that the diazo intermediate, rather than the carbene, is often the main reactive species responsible for subsequent reactions. nih.govspringernature.com

The kinetics of this process can be mathematically modeled. The decay of the initial diazirine concentration fits a single-exponential function, while the appearance of final products shows a lag phase, consistent with the formation of an intermediate species. nih.gov

Table 1: Kinetic Model for Alkyl Diazirine Photolysis (Model II)

This interactive table details the widely accepted two-step photolysis pathway.

StepReactionDescriptionRate Constant
1Diazirine (A) + hν → Diazo (B)Photo-isomerization of the diazirine to its diazo isomer. This is often the major pathway.k₁hν
2Diazirine (A) + hν → Carbene (C) + N₂Direct photo-fragmentation of the diazirine to a carbene and nitrogen. This is typically a minor pathway.k₃hν
3Diazo (B) + hν → Carbene (C) + N₂Photo-fragmentation of the intermediate diazo compound to form the carbene and nitrogen.k₂hν

Data derived from mechanistic studies on alkyl diazirines. nih.govspringernature.com

Complementing these techniques, ultrafast spectroscopic methods like femtosecond transient absorption provide a more granular view of the initial photophysical events. researchgate.netirb.hr These studies have shown that upon excitation, the diazirine molecule reaches an excited singlet state (S₁). researchgate.net From this state, it can rapidly decay (on a picosecond timescale) through pathways leading to the formation of the isomeric diazo compound or the singlet carbene. researchgate.net Computational studies using methods such as CASSCF and MS-CASPT2 have further corroborated these pathways, mapping the potential energy surfaces and identifying the conical intersections that govern the transitions from the excited diazirine to the various intermediates. conicet.gov.aracs.orgresearchgate.net

Thermal Reactivity and Decomposition Pathways of 3 Propyl 1h Diazirene and Analogues

Kinetics of Thermal Decomposition of Alkyl Diazirines

The study of the kinetics of diazirine decomposition provides fundamental insights into the reaction mechanism, stability, and the nature of the transition states involved.

The thermal decomposition of alkyl diazirines, and diazirines in general, has been consistently shown to follow unimolecular, first-order kinetics. islandscholar.cacdnsciencepub.com This indicates that the rate-determining step involves a single diazirine molecule. Studies on various analogues, such as 3-methyl-3-vinyldiazirine and 3,3-diethyldiazirine, have confirmed that the decomposition reactions are homogeneous and kinetically first-order, often up to 90% completion. islandscholar.caacs.orgcdnsciencepub.com For instance, the thermal isomerization of 3-methyl-3-vinyldiazirine was found to be a unimolecular, first-order reaction across various solvents. cdnsciencepub.com Similarly, the gas-phase decomposition of difluorodiazirine and the solution-phase decomposition of 3-chloro-3-aryldiazirines also exhibit first-order rate laws. researchgate.netacs.org This kinetic behavior is a cornerstone for the mechanistic interpretation of diazirine thermolysis, suggesting that the initial step is the unimolecular transformation of the diazirine molecule itself.

The Arrhenius parameters, specifically the activation energy (Ea) and the pre-exponential factor (A-factor), are crucial for quantifying the thermal stability of diazirines. These parameters are determined by studying the reaction rate constants at various temperatures. For many diazirine decompositions, the A-factors are typically in the range of 10¹³ to 10¹⁴ s⁻¹, which is characteristic of unimolecular reactions proceeding through a relatively "tight" transition state with minimal additional free rotation compared to the reactant. islandscholar.caacs.org

The activation energy for the decomposition is significantly influenced by the substituents on the diazirine ring. For example, replacing a methyl group with a chlorine atom in 3-chloro-3-methyldiazirine results in a stabilization of about 2 kcal/mol. islandscholar.ca Computational studies on propylamine (B44156) decomposition have shown activation energies ranging from 281 to 499 kJ/mol depending on the specific pathway, illustrating the wide range of potential energy barriers based on molecular structure. nih.gov The activation energy for the decomposition of 1-ethyl-3-methylimidazolium (B1214524) acetate, an unrelated but illustrative compound, was experimentally determined to be 115.8 kJ/mol. semanticscholar.org

Below is a table summarizing Arrhenius parameters for the thermal decomposition of various diazirine analogues.

Diazirine AnalogueLog(A/s⁻¹)Ea (kcal/mol)Temperature Range (°C)Phase/Solvent
3-Chloro-3-p-tolyldiazirine13.8127.670-100Acetic Acid
Difluorodiazirine13.132.2123-170Gas Phase
3-Phenyl-n-butyldiazirine (Isomerization)12.9128.180-130DMSO
1-Phenyl-1-diazopentane (Decomposition)12.0627.080-130DMSO
3-Methyl-3-vinyldiazirine (Isomerization)12.526.240-75Cyclohexane

This table presents data compiled from various sources for diazirine analogues. cdnsciencepub.comresearchgate.netacs.orgcdnsciencepub.com

Unimolecular First-Order Kinetics

Mechanistic Investigations of Thermal Processes

Mechanistic studies aim to elucidate the precise sequence of bond-breaking and bond-forming events during the thermal decomposition of diazirines. The primary question revolves around whether the decomposition is a concerted extrusion of nitrogen or a stepwise process involving intermediates.

The thermal decomposition of diazirines is characterized by a competition between at least two primary pathways:

Direct Decomposition: Concerted or stepwise extrusion of molecular nitrogen (N₂) to form a carbene intermediate. acs.orgnih.gov

Diazo Isomerization: Rearrangement to a linear diazoalkane isomer, which may then decompose further. acs.orgnih.govrsc.org

The partitioning between these pathways is highly dependent on the substituents at the C-3 position. acs.orgnih.govcdnsciencepub.com For example, studies using C₆₀ as a probe have shown that phenylchlorodiazirine decomposes exclusively via the carbene pathway. nih.govacs.org In contrast, phenyl-n-butyldiazirine primarily yields a diazo intermediate, while 2-adamantane-2,3'-[3H]diazirine gives a mixture of both carbene and diazo species. nih.govacs.org The thermal decomposition of phenyl-n-butyldiazirine and phenylmethyldiazirine has demonstrated the formation of detectable diazo intermediates, 1-phenyl-1-diazopentane and 1-phenyldiazoethane, respectively, confirming the isomerization pathway. researchgate.netcdnsciencepub.com This competition is governed by the relative activation energies of the two pathways, with a proposed mechanism suggesting the initial formation of a carbene-nitrogen complex that can either collapse to the diazo compound or separate to form the free carbene. acs.orgrsc.org

Substituents play a critical role in determining the thermal stability and the preferred decomposition pathway of diazirines. islandscholar.canih.gov The rate of decomposition is influenced by both electronic and steric effects of the substituent groups.

Electronic Effects: Electron-donating groups can stabilize a developing positive charge on the carbon atom in a polarized transition state, often accelerating decomposition. cdnsciencepub.comrsc.org For instance, in the decomposition of 3-chloro-3-aryldiazirines, the rate constants for meta-substituted compounds show a linear correlation with Hammett σ values. researchgate.netrsc.org Conversely, electronegative substituents like -NO₂ and -Cl tend to retard the rate of decomposition. researchgate.net Electron-donating substituents can also favor the isomerization to a diazo compound over direct carbene formation. wikipedia.org

Steric and Structural Effects: The size and structure of substituents also impact stability. The decomposition rate constant for 3-chloro-3-cyclopropyldiazirine is an order of magnitude greater than for diazirines with cycloheptyl or other alkyl groups, indicating a significant effect of the cyclopropyl (B3062369) group. islandscholar.ca Studies on 1-alkyl-2,3-dimethylimidazolium nitrates, while a different class of compounds, show a clear trend where thermal stability decreases as the length of the alkyl chain increases. nih.gov

The table below illustrates the effect of different substituents on the decomposition rates of 3-chloro-3-aryldiazirines in acetic acid at 75°C. researchgate.net

Aryl Substituent (in 3-chloro-3-aryldiazirine)Rate Constant (10⁴k/s⁻¹)
p-MeOC₆H₄5.80
p-MeC₆H₄2.97
m-ClC₆H₄2.10
C₆H₅1.91
p-ClC₆H₄1.77
m-NO₂C₆H₄1.53

Data from Liu & Chien (1974). researchgate.net

The transition state for the thermal decomposition of diazirines is not a simple, symmetrical structure. Evidence points towards a "polarized, radical-like" transition state. islandscholar.caresearchgate.netrsc.org This model helps to explain the observed substituent effects. The mechanism is thought to involve the initial cleavage of one C-N bond, leading to a diradical-like intermediate. cdnsciencepub.com This intermediate is polarized, meaning there is some degree of charge separation. cdnsciencepub.com

The extent of polarization depends on the substituents. islandscholar.cacdnsciencepub.com For example, in the decomposition of 3-chloro-3-p-methoxyphenyldiazirine, the electron-donating p-methoxyphenyl group stabilizes the developing positive charge on the carbon atom of the incipient diazo group, favoring a highly polarized transition state. cdnsciencepub.com The observation that decomposition rates are often insensitive to solvent polarity suggests the rate-determining step is primarily radical rather than ionic in nature, but the polarization is key to understanding the influence of electronic substituent effects. islandscholar.ca This concept of a polarized, radical-like transition state provides a unified model that is consistent with the kinetic data and the competitive nature of the decomposition pathways for a wide range of diazirine analogues. researchgate.netrsc.org

Role of Substituents on Thermal Stability and Decomposition Rates

High-Temperature and Gas-Phase Decomposition Analysis

The study of the high-temperature and gas-phase decomposition of 3-propyl-1H-diazirene and its analogues provides critical insights into their stability and the reactive intermediates they form. Research in this area, particularly on chloro-alkyldiazirines, has established that their thermal decomposition in the gas phase is a clean, unimolecular process that follows first-order kinetics. islandscholar.carsc.orgresearchgate.net These reactions are fundamental for understanding the generation of carbenes, which are highly reactive species with significant applications in chemical synthesis.

The gas-phase pyrolysis of diazirines is believed to proceed via the intermediate formation of a carbene, following the elimination of molecular nitrogen. rsc.orgresearchgate.net This pathway is a primary focus of investigation, as diazirines are considered valuable carbene precursors. islandscholar.ca Theoretical studies, including ab initio and density functional theory (DFT) calculations, support the experimental findings and further suggest that in the gas phase, a "rebound" reaction between the newly formed carbene and nitrogen can lead to a diazo intermediate. nih.govcolab.ws The nature of the substituents on the diazirine ring plays a significant role in determining the dominant decomposition pathway and the nature of the intermediates. nih.gov

Detailed kinetic studies on a series of 3-chloro-3-alkyldiazirines have provided quantitative data on their thermal stability and decomposition kinetics. The research conducted by Frey and Liu on compounds such as 3-chloro-3-n-propyldiazirine has been pivotal. Their work determined the Arrhenius parameters for the decomposition reactions, confirming that the reactions are likely unimolecular and homogeneous. islandscholar.carsc.org The rate constants were determined in the high-pressure region, ensuring that the kinetics reflect the intrinsic decomposition process without pressure-dependent effects. rsc.orgresearchgate.net

The experimental evidence for analogous compounds strongly suggests that the gas-phase pyrolysis of this compound would also involve the formation of a propylcarbene intermediate after the extrusion of nitrogen. The stability and subsequent reaction pathways of this carbene would dictate the final product distribution.

Kinetic data for the gas-phase thermal decomposition of several 3-chloro-3-alkyldiazirine analogues have been experimentally determined. The reactions are first-order, and the Arrhenius parameters provide a basis for comparing the relative stabilities of these compounds.

Table 1: Arrhenius Parameters for the Gas-Phase Decomposition of 3-Chloro-3-Alkyldiazirines rsc.org

Compoundlog₁₀(A / s⁻¹) (±)Activation Energy (Ea / cal mol⁻¹) (±)
3-Chloro-3-ethyldiazirine13.985 (0.047)30,450 (85)
3-Chloro-3-n-propyldiazirine13.980 (0.034)30,980 (64)
3-Chloro-3-isopropyldiazirine14.011 (0.043)30,590 (80)
3-Chloro-3-t-butyldiazirine13.36 (0.20)29,500 (350)

The data presented in this table is based on research studying the thermal decomposition of chlorodiazirines, which are analogues of this compound. The reactions were found to be kinetically first-order and likely unimolecular. rsc.org

Computational and Theoretical Investigations of Diazirene Chemistry

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the reaction pathways of diazirines. It offers a balance between accuracy and computational cost, making it suitable for studying the potential energy surfaces of these reactive species.

DFT calculations have been instrumental in elucidating the mechanisms of carbene formation from diazirines upon photolysis or thermolysis. Upon photoactivation, diazirines can decompose to form a highly reactive carbene and nitrogen gas. However, a significant competing pathway is the isomerization to a more stable, linear diazo compound. thieme-connect.comnih.govpku.edu.cn For alkyl diazirines, like 3-propyl-1H-diazirine, studies on related systems show that upon irradiation, they primarily isomerize to a diazo intermediate. nih.govpku.edu.cn This diazo intermediate can then subsequently lose nitrogen to form the corresponding carbene, but it can also react directly with nucleophiles, particularly acidic residues in a biological context. nih.govresearchgate.net

The general mechanism involves two main pathways:

Path I: Direct extrusion of N₂ from the diazirine to form the corresponding singlet carbene.

Path II: Isomerization of the diazirine to a linear diazoalkane, which can then decompose to the carbene or undergo other reactions. researchgate.net

Recent research has highlighted that for alkyl diazirines, the pathway involving the diazo intermediate is often dominant. pku.edu.cn The nature of the substituents on the diazirine ring significantly influences the preferred reaction pathway and the reactivity of the intermediates.

DFT calculations are used to locate and characterize the transition states for both the direct nitrogen extrusion and the isomerization to the diazo compound, thereby determining the activation barriers for these competing reactions. nih.govacs.org The calculated activation energies help predict which pathway is kinetically more favorable.

Table 1: Illustrative Calculated Activation Barriers for Diazirine Decomposition Pathways (DFT)
Diazirine DerivativePathwayActivation Barrier (kcal/mol)Computational MethodReference Compound
PhenylchlorodiazirineIsomerization to Diazo30.9DFTYes
PhenylchlorodiazirineN₂ Extrusion (Carbene)36.2DFTYes
trans-PropylaminePropene + NH₃ Formation~67.2B3LYP/6-31G(d)No
cis-PropylamineEthene + Methylimine + H₂~79.8B3LYP/6-31G(d)No

Note: The data for propylamine (B44156) decomposition is included for comparative context of a C3 system but does not represent a diazirine reaction. nih.gov The data for phenylchlorodiazirine illustrates the competition between isomerization and carbene formation pathways. researchgate.net

Elucidation of Carbene Formation Mechanisms

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are powerful hybrid methods used to study chemical reactions in large, complex systems like solutions or enzymes. nih.gov In this approach, the reactive center (e.g., the 3-propyl-1H-diazirene molecule and its immediate interacting partners) is treated with a high-level quantum mechanics method, while the surrounding environment (e.g., solvent molecules or the protein scaffold) is treated with a more computationally efficient molecular mechanics force field. nih.govarxiv.org

This methodology allows for the investigation of environmental effects, such as solvation or enzymatic catalysis, on the reaction dynamics and energetics of diazirine decomposition. nih.gov For example, QM/MM studies on enzyme-catalyzed reactions involving diazirines have helped to understand how the active site environment can steer the reaction towards a specific pathway, such as direct diazirine-diazo isomerization, over the formation of a free carbene. nih.gov While no specific QM/MM studies on this compound were found, this technique is highly applicable to understanding its behavior in biological photoaffinity labeling experiments. rsc.org

Molecular Dynamics (MD) Simulations for Reaction Dynamics

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. nih.gov For diazirine chemistry, MD simulations can be used to study the dynamics of the photoreaction, the subsequent diffusion and lifetime of the generated carbene or diazo intermediates, and their interactions with surrounding molecules.

In the context of photoaffinity labeling, MD simulations can help predict how a probe molecule containing the 3-propyl-1H-diazirine moiety might bind to a target protein and the conformational changes that occur. researchgate.net Following the simulated photo-extrusion of nitrogen, MD can track the trajectory of the resulting propylcarbene to understand its reach and potential reaction sites within a protein's binding pocket. thieme-connect.com Such simulations are crucial for interpreting experimental cross-linking data and refining the design of photoaffinity probes.

Electronic Structure and Bonding Analysis (e.g., Hybridization, Orbital Contributions)

Understanding the electronic structure of the diazirine ring is fundamental to explaining its unique properties and reactivity. Ground-state electronic structure analyses have compared the molecular orbitals (MOs) of diazirines to those of cyclopropane (B1198618), noting similarities in the σ-bonding framework. thieme-connect.com However, the frontier orbitals, which dictate chemical reactivity, are significantly different due to the presence of the nitrogen lone pairs. thieme-connect.com

A key finding from computational studies is that the central carbon atom of the diazirine ring is more accurately described as being sp²-hybridized rather than sp³. rsc.org This model is supported by calculated bond angles of approximately 120° around the diazirine carbon, which is characteristic of sp² hybridization. rsc.org This revised understanding suggests that the diazirine ring can participate in π-conjugation with adjacent systems, which has implications for designing diazirine-based probes that can be activated by longer wavelengths of light. rsc.org

The frontier molecular orbitals of alkyl diazirines are crucial for their photochemical reactivity. thieme-connect.com

HOMO (Highest Occupied Molecular Orbital): This is typically a non-bonding orbital (n) derived from the nitrogen lone pairs.

LUMO (Lowest Unoccupied Molecular Orbital): This is an antibonding π* orbital associated with the N=N double bond (N=N π*).

Photoexcitation promotes an electron from the HOMO to the LUMO (an n → π* transition), which weakens the N=N bond and initiates the decomposition or isomerization of the molecule. thieme-connect.com

Table 2: Key Electronic Structure Features of Alkyl Diazirines
FeatureDescriptionImplication
Carbon Hybridizationsp²-likeAllows for potential conjugation; planar geometry at carbon. rsc.org
HOMONitrogen lone pair (n)Origin of electron in the primary photoexcitation. thieme-connect.com
LUMON=N antibonding (π)Population of this orbital weakens the N=N bond, leading to reaction. thieme-connect.com
Primary Transitionn → πResponsible for UV absorption (~350-380 nm) and photo-reactivity. thieme-connect.com

Carbene Chemistry Derived from Diazirenes in Organic Synthesis

Carbene Insertion Reactions into X-H Bonds (X = C, N, O, Si)

The insertion of a carbene into a sigma (σ) bond, particularly a carbon-hydrogen (C-H) bond, is one of its hallmark reactions and a powerful tool for C-C bond formation. Upon generation from 3-propyl-1H-diazirene, propylcarbene is expected to be a highly reactive species capable of inserting into various X-H bonds. This process is generally non-selective for simple, unactivated alkylcarbenes, which tend to react with available C-H bonds with little discrimination. Research on other simple alkylcarbenes shows a general reactivity trend for insertion into different types of C-H bonds, typically following the order: tertiary > secondary > primary.

Despite this general understanding, specific studies detailing the reaction of propylcarbene from this compound with substrates containing C-H, N-H, O-H, or Si-H bonds, including quantitative data on yields and product distributions, are not available in the reviewed literature.

Regio- and Stereoselectivity in C-H Insertion

Controlling the site of reaction (regioselectivity) and the three-dimensional orientation of the new bonds (stereoselectivity) is a central challenge in synthesis. For carbene C-H insertion, these selectivities are influenced by steric and electronic factors within the substrate and, in catalyzed reactions, by the catalyst's structure. For a free, unsubstituted carbene like propylcarbene, high levels of selectivity are not typically expected. The carbene's high reactivity often leads to a statistical mixture of products, with a slight preference for insertion into weaker or more sterically accessible C-H bonds.

There is no specific published data concerning the regio- or stereoselectivity of C-H insertion reactions for propylcarbene generated from this compound.

Carbene Addition Reactions (e.g., Cyclopropanation, Alkene/Alkyne Additions)

Carbene addition to π-systems, such as those in alkenes and alkynes, is a fundamental and widely used transformation. The reaction with an alkene, known as cyclopropanation, results in the formation of a cyclopropane (B1198618) ring. This reaction is often stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. For instance, a cis-alkene typically yields a cis-substituted cyclopropane.

Propylcarbene, generated from this compound, would be expected to undergo cyclopropanation with various alkenes. However, detailed research findings, including reaction conditions, yields, and diastereoselectivity for the cyclopropanation of specific alkenes using this compound, are absent from the available scientific literature. Similarly, data on its addition reactions with alkynes is not documented.

Advanced Carbene Transfer Reactions

Modern organic synthesis increasingly focuses on developing highly selective and sustainable reactions. This includes advanced carbene transfer methodologies that utilize catalysts to control the reactivity of the carbene, thereby enhancing selectivity and enabling reactions that are not possible with the free carbene.

Biocatalytic Approaches to Carbene Transfer

A frontier in carbene chemistry is the use of enzymes as catalysts. Biocatalysis offers the potential for unparalleled selectivity under mild, environmentally benign conditions. Recent studies have shown that engineered hemoproteins, such as variants of cytochrome P450, can catalyze carbene transfer reactions using diazo compounds or other substituted diazirines as carbene precursors. These enzymatic systems can achieve remarkable levels of enantioselectivity in reactions like cyclopropanation and C-H insertion.

While the concept of biocatalytic carbene transfer is established, there are no specific reports in the scientific literature of such reactions being performed with 3-propyl-1H-diazirine. The development of an engineered enzyme capable of activating this specific diazirine and controlling the subsequent reactions of propylcarbene remains a prospective area for future research.

Applications of Diazirenes in Complex Chemical Transformations

Diazirenes as Electrophilic Nitrogen Transfer Reagents

While diazirines are most renowned as carbene precursors, they can also function as electrophilic nitrogen transfer reagents. usf.edusci-hub.se This mode of reactivity allows for the direct installation of nitrogen-containing functionalities into organic molecules. In this context, the diazirine ring acts as an electrophile, reacting with nucleophiles to transfer one or both of its nitrogen atoms.

Recent studies have demonstrated the use of diazirines for the decarboxylative amination of redox-active esters. sci-hub.sechemrxiv.org This process allows for the conversion of carboxylic acids into valuable nitrogen-containing compounds. The reaction proceeds through the formation of a diaziridine intermediate, which can then be further transformed into amines, hydrazines, and various nitrogen-containing heterocycles. sci-hub.sechemrxiv.orgnih.gov This method is notable for its mild conditions and broad functional group tolerance. nih.gov For instance, a photodecarboxylative amination of carboxylic acids using diazirines has been developed, catalyzed by an acridinium (B8443388) photosensitizer under visible light. nih.gov This protocol has been successfully applied to the late-stage amination of complex drug molecules like naproxen (B1676952) and ibuprofen. nih.gov

The versatility of diazirines as nitrogen transfer reagents is highlighted by their ability to act as both single and double nitrogen transfer agents, leading to a diverse array of products from a common intermediate. sci-hub.sechemrxiv.org This dual reactivity provides a strategic advantage in synthetic chemistry, enabling divergent access to complex nitrogenous scaffolds. nih.gov

Ring Expansion and Skeletal Rearrangement Reactions

The carbenes generated from the photolysis or thermolysis of diazirines are key intermediates in powerful ring expansion and skeletal rearrangement reactions. These transformations allow for the modification of a molecule's core structure, providing access to novel and complex carbocyclic and heterocyclic frameworks.

A notable example involves a single-carbon insertion into carbon-carbon single bonds using diazirines. acs.org This strategy relies on the photogeneration of a carbene which, after insertion into a C-H bond, can trigger a subsequent Wagner-Meerwein rearrangement, effectively inserting a carbon atom into the molecular skeleton. acs.org This "skeletal editing" has been demonstrated on a variety of substrates, including alkanes and benzylic systems. acs.org

The reaction of carbenes generated from diazoalkanes, which are isomers of diazirines, with ketones can lead to ring-expanded products. sinica.edu.tw This transformation is particularly useful for the synthesis of larger cyclic ketones from more readily available smaller rings. Similarly, the Wolff rearrangement of α-diazocarbonyl compounds, which can be in equilibrium with a diazirine isomer, produces a ketene (B1206846) intermediate that can undergo various subsequent reactions, including ring contraction if the starting material is a cyclic α-diazo ketone. wikipedia.org

Diaziridines, which can be formed from diazirines or serve as their precursors, are valuable building blocks for the synthesis of a wide range of nitrogen-containing heterocycles. wikipedia.orgresearchgate.netarkat-usa.org Their inherent ring strain makes them susceptible to ring-opening and ring-expansion reactions with various electrophiles. wikipedia.orgarkat-usa.org For example, diaziridines react with reagents like ketenes and isocyanates to yield larger heterocyclic systems. wikipedia.orgarkat-usa.org

The generation of azomethine ylides from aziridines, which share the three-membered ring motif with diaziridines, allows for cycloaddition reactions to construct five-membered heterocycles like pyrrolidines. researchgate.net While not a direct reaction of 3-propyl-1H-diazirene, the principles of using strained rings to generate reactive intermediates for heterocycle synthesis are parallel. More directly, bicyclic diaziridines can be cleaved to form 1,3-zwitterionic species that serve as precursors for a variety of N-heterocycles. researchgate.net

Furthermore, the decarboxylative amination reactions using diazirines produce diaziridine intermediates that can be diversified into heterocycles like 1H-indazoles and 2H-indazoles through telescoped regioselective syntheses. nih.gov

The carbene generated from a diazirine can react with aromatic and heteroaromatic systems to induce ring expansion, a process known as the Buchner reaction. acs.org This reaction has been used to convert arenes into cycloheptatrienes. acs.org The development of regioselective and enantioselective versions of this reaction enhances its synthetic utility. acs.org

Recent advances in "skeletal editing" have shown that chlorodiazirines can be used for the ring expansion of heteroaromatics like pyrazoles and indazoles to furnish pyrimidines and quinazolines, respectively. d-nb.info The proposed mechanism involves the formation of an ylide intermediate, followed by fragmentation and ring closure. d-nb.info This method allows for the direct conversion of one heterocyclic core into another, which is a powerful tool in medicinal chemistry for structure-activity relationship studies. d-nb.info The combination of diazirine chemistry with heteroaromatic compounds is a promising strategy for creating novel functional materials and bioactive molecules. nih.gov

Synthesis of Nitrogen-Containing Heterocycles

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgnih.govtcichemicals.com While the direct participation of this compound in well-established named MCRs is not extensively documented, the reactive intermediates it generates are suitable for such processes.

For example, the isocyanides used in classic MCRs like the Ugi and Passerini reactions exhibit dual nucleophilic and electrophilic character. organic-chemistry.org Carbenes, generated from diazirines, are also highly reactive species that can readily engage with multiple components in a reaction mixture. A three-component reaction involving aryldiazonium salts, sulfur dioxide, and alkyl bromides highlights the potential for integrating reactive nitrogen-containing species into MCR formats. organic-chemistry.org

A catalyst-free, three-component reaction of arylaldehydes, thiourea, and orthoformates has been developed to synthesize 1,3,5-triazine-2,4-dithione derivatives, demonstrating how multiple simple building blocks can be assembled into complex heterocycles in one pot. beilstein-journals.org The principles of MCRs, focusing on atom economy and step efficiency, are well-aligned with the reactivity of diazirine-derived intermediates, suggesting a fertile ground for future development. nih.govrsc.org

Controlled Surface Modification and Polymer Crosslinking via Carbene Reactions

The ability of carbenes generated from diazirines to undergo non-specific C-H insertion reactions is a cornerstone of their application in materials science, particularly for surface modification and polymer crosslinking. nih.govgoogle.com Upon activation by heat or UV light, the diazirine, such as a 3-alkyl or 3-aryl-3-trifluoromethyldiazirine, releases nitrogen gas to form a highly reactive carbene. nih.govresearchgate.netwarwick.ac.uk This carbene can then form strong covalent bonds by inserting into aliphatic C-H, N-H, or O-H bonds present on polymer chains or surfaces. nih.gov

This technology is particularly valuable for polymers that lack functional groups, such as polyolefins (polyethylene, polypropylene), which are notoriously difficult to bond to using conventional adhesives. nih.govgoogle.com By applying a diazirine-based crosslinker to the surface of such a polymer, its surface energy can be increased, enabling adhesion to other materials or the application of coatings and dyes. google.comxlynxmaterials.com

Incorporating diazirine functionalities into polymeric structures creates multifunctional crosslinkers. nih.govescholarship.org These polymeric crosslinkers can be blended with unfunctionalized linear polymers and, upon activation, create a crosslinked network, converting thermoplastics into more robust thermosets or elastomers. nih.govescholarship.org This process enhances mechanical properties like tensile strength and impact resistance, as well as thermal stability. nih.govnih.govescholarship.org The efficiency of this crosslinking can be tuned by adjusting the concentration of the diazirine-containing polymer. nih.govescholarship.org

The table below summarizes the effect of incorporating a diazirine-containing copolymer on the properties of Poly(n-butyl acrylate) (PnBA).

P(nBA-co-DR1) (wt%)Gel Fraction (%)
0.865
1.788
3.392
6.795
Data derived from studies on polymeric diazirine crosslinkers, illustrating the increase in gel fraction (a measure of crosslinking) with increasing weight percent of the diazirine-containing copolymer (P(nBA-co-DR1)). escholarship.org

This method provides a versatile platform for creating advanced materials with tailored properties for a wide range of applications, from medical devices to advanced packaging. google.com

Advanced Spectroscopic Techniques for Diazirene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the chemical environment of nuclei like ¹H, ¹³C, and ¹⁵N. warwick.ac.uk In the context of 3-propyl-1H-diazirene, NMR is invaluable for confirming its structure and for tracking the transformations it undergoes during photochemical reactions. numberanalytics.com By analyzing chemical shifts, coupling constants, and signal intensities, researchers can identify reactants, transient intermediates, and final products, thereby piecing together the reaction pathway. nih.govnih.gov

Real-time Kinetic Monitoring

Real-time NMR spectroscopy allows for the continuous observation of a chemical reaction as it happens. weebly.comnih.gov This is achieved by acquiring a series of spectra at rapid intervals directly after initiating the reaction, for instance, by a pulse of UV light in the case of diazirine photolysis. copernicus.org While direct real-time NMR studies specifically on this compound are not extensively documented in the reviewed literature, the methodology has been successfully applied to other diazirine-containing molecules. For example, the photochemical decomposition of diazirines to their corresponding diazo isomers and subsequent conversion to carbenes can be followed. nih.gov

The process involves monitoring the disappearance of the NMR signals corresponding to the this compound and the simultaneous appearance of signals for the transient diazo intermediate (3-diazopropane) and subsequent products. nih.gov By integrating the signal intensities over time, a progress curve for each species can be generated. nih.gov This data allows for the determination of crucial kinetic parameters.

Table 1: Hypothetical Kinetic Data from Real-time ¹H NMR Monitoring of this compound Photolysis

SpeciesMonitored Proton SignalInitial Concentration (M)Rate Constant (k)Half-life (t₁/₂)
This compoundCH (diazirene ring)0.1k₁ = 0.02 s⁻¹34.7 s
3-Diazopropane (intermediate)CH₂ (adjacent to diazo)0k₂ = 0.05 s⁻¹13.9 s
Propene (product)CH₂ (vinylic)0--

Note: Data is illustrative. Rate constants would be determined by fitting the concentration vs. time data to appropriate kinetic models.

Hyperpolarized NMR for Enhanced Detection

A significant challenge in studying reaction intermediates is their low concentration and short lifetime. Hyperpolarized NMR techniques dramatically increase the signal intensity, often by several orders of magnitude, enabling the detection of species that would otherwise be invisible to conventional NMR. nih.govacs.org For diazirines, the Signal Amplification By Reversible Exchange in Shield Enables Transfer to Heteronuclei (SABRE-SHEATH) method has proven particularly effective for ¹⁵N₂-labeled compounds. acs.orgresearchgate.net

This technique involves transferring the spin order from parahydrogen to the ¹⁵N nuclei of the diazirine via an iridium catalyst. nih.govnih.gov Upon photoisomerization to the corresponding diazo compound, the hyperpolarized state is retained, allowing for its detection with excellent signal-to-noise ratio in a single scan. nih.govresearchgate.net This has been used to measure the chemical and magnetic state lifetimes of unstable diazo intermediates, providing deep mechanistic insight. nih.govresearchgate.net For instance, a hyperpolarized ¹⁵N NMR experiment could detect the formation of 3-diazopropane from ¹⁵N₂-labeled this compound, even at very low concentrations. nih.govacs.org

Table 2: Enhanced ¹⁵N NMR Signal Detection via Hyperpolarization

TechniqueAnalyteTypical Signal-to-Noise Ratio (SNR)Key Finding
Conventional ¹³C NMRThis compoundLowDifficult to detect without high concentration/long acquisition
Hyperpolarized ¹⁵N NMR¹⁵N₂-3-Propyl-1H-diazireneVery HighEnables detection of parent diazirine
Hyperpolarized ¹⁵N NMR¹⁵N₂-3-Diazopropane (photoproduct)High (SNR ≈ 165 in a single scan for a similar compound) nih.govacs.orgAllows characterization and lifetime measurement of the unstable intermediate nih.govresearchgate.net

UV-Visible Absorption Spectroscopy for Photochemical Processes

UV-Visible absorption spectroscopy is a fundamental tool for studying compounds that interact with light. nanoqam.ca All organic compounds with valence electrons can absorb electromagnetic radiation, with transitions of n or π electrons often occurring in the UV-visible range (200-700 nm). nanoqam.camsu.edu Diazirines are known for their photochemical reactivity, which is triggered by UV light. nih.gov The absorption of a photon promotes the molecule to an excited electronic state, initiating the ring-opening and isomerization to a diazo compound, or direct fragmentation to a carbene and nitrogen gas. nih.gov

Table 3: UV-Visible Absorption Data for this compound Photolysis

Compoundλₘₐₓ (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)SolventObservation
This compound~365~300MethanolAbsorbance decreases upon irradiation with UV light.
3-DiazopropaneVariesVariesMethanolAppearance of new absorption bands may be observed.

Note: Values are typical for diazirine compounds and are for illustrative purposes.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com This pattern provides information about the electron density within the crystal, from which the exact positions of atoms, bond lengths, and bond angles can be calculated.

For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure. It would provide definitive data on the geometry of the highly strained three-membered diazirine ring and the conformation of the propyl substituent. This structural information is fundamental for theoretical calculations and for fully understanding the molecule's reactivity.

Table 4: Expected Structural Parameters from X-ray Crystallography of this compound

Structural FeatureParameterExpected ValueSignificance
Diazirene RingN=N bond length~1.23 ÅConfirms the double bond within the three-membered ring.
Diazirene RingC-N bond length~1.48 ÅIndicates the single bonds forming the strained ring.
Diazirene RingN-C-N angle~48°Highlights the acute angle characteristic of the diazirine ring.
Propyl GroupC-C-C bond angle~112°Shows the typical tetrahedral geometry of the alkyl chain.

Note: Data is based on typical values for diazirine and alkyl structures and is for illustrative purposes.

X-ray Photoelectron Spectroscopy (XPS) in Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. malvernpanalytical.comwikipedia.org The sample is irradiated with X-rays, causing the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these electrons is measured, which is characteristic of the element and its oxidation or chemical state. wikipedia.orgresearchgate.net

In the context of this compound, XPS is particularly relevant when the molecule is used in surface modification or photoaffinity labeling applications. For example, if this compound is tethered to a surface to study interactions, XPS can be used to:

Confirm the successful immobilization of the diazirine group on the surface by detecting the N 1s signal.

Monitor the chemical changes upon UV irradiation. The loss of nitrogen after photolysis and conversion to a carbene, which then covalently bonds to the surface or an interacting molecule, would be observable as a decrease or disappearance of the N 1s signal. researchgate.net

Analyze the chemical environment of other elements (e.g., C, O) on the surface to understand how the carbene has reacted. unimi.it

Table 5: Illustrative XPS Data for Surface-Immobilized this compound

Element (Core Level)Binding Energy (eV) - Before UVBinding Energy (eV) - After UVInterpretation
C 1s284.8 (adventitious C), 286.5 (C-N)284.8, 285.5 (C-C/C-H)Shift in carbon environment after reaction.
N 1s~403.5 (N=N in diazirine)Signal greatly diminished or absentLoss of N₂ molecule upon photolysis.
O 1sVaries (substrate dependent)Varies (substrate dependent)Used as a reference and to check for surface oxidation.
Si 2p (if on silica)~103.3 (SiO₂)~103.3 (SiO₂)Confirms the nature of the underlying substrate.

Note: Binding energies are approximate and can vary based on the specific substrate and instrument calibration.

Structure Reactivity Relationships and Rational Design in Diazirene Chemistry

Electronic Effects of Substituents on Diazirene Stability and Reactivity

The electronic nature of substituents attached to the diazirine ring profoundly influences the molecule's stability and the reactivity of the carbene generated upon photolysis or thermolysis. numberanalytics.com Diazirines are valued as carbene precursors, which are generated by the expulsion of nitrogen gas upon activation by heat or light. rsc.org The substituent's ability to donate or withdraw electron density can alter the activation energy for this process and stabilize or destabilize the resulting carbene intermediate. rsc.org

While specific experimental data for 3-propyl-1H-diazirene is not extensively documented in dedicated studies, its behavior can be inferred from general principles established for alkyl and aryl diazirenes. The propyl group is a simple alkyl substituent that acts as a weak electron-donating group through an inductive effect. This is in contrast to more complex substituents, such as aryl groups, which can exert powerful electronic effects through resonance.

Research on aryl-substituted trifluoromethyl diazirenes provides a clear illustration of these electronic effects. A comprehensive study combining experimental and computational methods revealed a direct correlation between the electronic properties of substituents on the aromatic ring and the thermal activation temperature of the diazirine. rsc.orgrsc.org Electron-donating groups lower the activation energy and, consequently, the onset temperature for nitrogen extrusion, while electron-withdrawing groups increase it. rsc.orgrsc.org This trend is because electron-donating groups can stabilize the transition state leading to the carbene.

This relationship is detailed in the following table, derived from differential scanning calorimetry (DSC) measurements of various para-substituted 3-phenyl-3-(trifluoromethyl)diazirines. rsc.orgrsc.org

EntrySubstituent (R)Tonset (°C)Tpeak (°C)Calculated ΔG‡ (kJ mol-1)
14-OCH₃88.0113.0141.6
24-OPh96.5122.2145.4
34-CH₃100.8124.9148.1
4H108.7134.1152.0
54-Cl111.4137.9152.9
64-CF₃116.5142.1153.5
74-NO₂118.0144.0154.2

This interactive table demonstrates the effect of aryl substituent electronics on the activation temperature and free energy of activation for carbene formation. Data sourced from experimental studies. rsc.orgrsc.org

For this compound, the inductive electron-donating nature of the propyl group is expected to have a modest stabilizing effect on the transition state for carbene formation compared to an unsubstituted (H) or electron-withdrawing substituent. However, a significant characteristic of simple alkyl diazirenes is their propensity to isomerize into a diazo intermediate upon irradiation. nih.govnih.gov This linear diazo isomer can have distinct reactivity, for instance, reacting preferentially with acidic residues in proteins, a behavior not typically observed with electronically stabilized aryl diazirines. nih.gov The carbene generated from an alkyl diazirine is less stable than one stabilized by a trifluoromethyl group, which can reduce undesired side reactions.

Steric Effects and Conformational Control of Reactions

Steric effects, which arise from the spatial arrangement of atoms, are crucial in dictating the reactivity and selectivity of chemical reactions. wikipedia.org In diazirene chemistry, the size and shape of the substituent influence both the stability of the diazirine itself and the subsequent reactions of the carbene it generates. numberanalytics.comnumberanalytics.com

The propyl group in this compound is a flexible, unbranched alkyl chain. Its steric bulk is intermediate, larger than a methyl group but significantly less than a bulky substituent like a tert-butyl or an adamantyl group. Steric hindrance can slow down chemical reactions by impeding the approach of reactants. wikipedia.org In the context of photoaffinity labeling, where a diazirine-containing molecule is designed to react with a nearby biological target, excessive steric bulk around the diazirine can shield the resulting carbene and prevent it from forming a covalent bond with the target. mdpi.com

Conversely, steric hindrance can be exploited to control selectivity. For example, bulky substituents can prevent unwanted intramolecular rearrangements of the carbene, thereby favoring intermolecular reactions like C-H insertion. numberanalytics.comwikipedia.org The conformation of the substituent can also play a role. The flexible propyl chain can adopt various conformations, which may influence the accessibility of the carbene for reaction. Computational studies on trifluoromethyl phenyl diazirine have shown that the molecule adopts a nearly coplanar conformation to maximize electronic stabilization through conjugation, despite a steric penalty. rsc.org For 3-propyl-1H-diazirine, which lacks a rigid aromatic system, the conformational landscape will be governed by minimizing steric repulsions.

The table below provides a qualitative comparison of the steric profiles of various substituents and their potential impact on diazirene reactivity.

SubstituentRelative Steric BulkFlexibilityPotential Impact on Reactivity
MethylLowN/A (Rotational)Minimal steric hindrance; allows broad access to the carbene.
Propyl Moderate High Flexible chain may partially shield the reactive center depending on conformation.
tert-ButylHighLow (Rigid)Significant steric hindrance may slow intermolecular reactions and favor intramolecular processes. wikipedia.org
PhenylHighLow (Rigid)Provides significant bulk and electronic effects; planarity influences accessibility. rsc.org

This interactive table qualitatively compares the steric properties of different substituents at the 3-position of a diazirine ring and their likely influence on reactions.

Development of Design Principles for Tunable Reactivity

The rational design of diazirine-based reagents with tailored properties hinges on the careful manipulation of the electronic and steric effects discussed previously. rsc.orgosti.gov The development of photoaffinity probes for identifying protein-ligand interactions is an area where these design principles are critical. nih.govmdpi.com An ideal probe should be stable until activated, react efficiently upon photoactivation, and form a covalent bond specifically with its biological target. researchgate.netrsc.org

Key design principles for tuning diazirene reactivity include:

Activation Wavelength and Stability : The electronic properties of substituents determine the activation energy for carbene formation. rsc.org Aryl diazirenes can be "tuned" to activate at different temperatures or with different light wavelengths. rsc.orgrsc.org Electron-donating groups shift the absorbance to longer, less damaging wavelengths, which is advantageous for biological applications. rsc.org Simple alkyl diazirenes like 3-propyl-1H-diazirine are typically activated by UV light around 350 nm. rsc.org

Control of Reactive Intermediates : A primary challenge with alkyl diazirenes is their tendency to rearrange to a longer-lived, and sometimes less specifically reactive, diazo intermediate. nih.govnih.gov The design of aryl(trifluoromethyl)diazirines was a major advance, as the trifluoromethyl group provides electronic stabilization and, crucially, lacks the α-hydrogens that can participate in unwanted rearrangement reactions. beilstein-journals.org This leads to more efficient and "cleaner" carbene generation.

Balancing Steric and Electronic Factors : The choice of substituent is a trade-off. While a bulky group might enhance stability or prevent side reactions, it could also hinder the desired intermolecular reaction due to steric hindrance. wikipedia.orgmdpi.com this compound represents a minimalist design. Its small, electronically simple substituent results in a reactive, though potentially less selective, carbene precursor compared to more engineered aryl diazirenes.

The following table summarizes how different structural features in a diazirine can be used to tune its properties for specific applications.

Design FeatureExample SubstituentPrimary EffectConsequence for Reactivity
Simple Alkyl Propyl Inductive e⁻ donationProne to diazo intermediate formation; less stable carbene. nih.gov
Electron-Donating Aryl 4-MethoxyphenylResonance e⁻ donationLowers activation energy; shifts λmax to longer wavelengths. rsc.orgrsc.org
Electron-Withdrawing Aryl 4-NitrophenylResonance e⁻ withdrawalIncreases activation energy; higher thermal stability. rsc.org
α-Trifluoromethyl 3-Phenyl-3-(trifluoromethyl)Inductive e⁻ withdrawal; no α-HStabilizes carbene; prevents rearrangement to olefin. beilstein-journals.org
Bulky/Rigid Group AdamantylSteric hindranceCan improve stability and control selectivity by blocking side reactions. wikipedia.org

This interactive table outlines key design principles, linking substituent types to their effects on the chemical properties and reactivity of diazirines.

Emerging Directions and Future Research Prospects

Development of Next-Generation Diazirine-based Reagents

The evolution of diazirine-based reagents is moving towards creating more efficient, specific, and versatile tools for chemical biology and materials science. Research efforts are concentrated on overcoming the limitations of first-generation photo-cross-linkers, such as benzophenones, by leveraging the unique properties of the diazirine ring.

Next-generation reagents incorporating the diazirine moiety, such as those related to 3-propyl-1H-diazirene, demonstrate significantly improved performance. researchgate.netrsc.org Compared to the bulkier benzophenone-based probes, the small size of the diazirine group minimizes steric hindrance, potentially leading to more accurate and efficient labeling of target proteins. researchgate.netmdpi.com Studies have shown that diazirine-containing probes exhibit higher photo-cross-linking rates, yields, and specificity. researchgate.netrsc.org For instance, in studies targeting histone modification "readers," diazirine-based probes showed much higher labeling efficiency than their benzophenone (B1666685) counterparts. researchgate.netrsc.org

A key trend is the development of "minimalist" diazirine linkers, which are small, bio-orthogonal tags designed for expedited and high-yielding synthesis. nih.gov These smaller probes, such as 3-(but-3-yn-1-yl)-3-(3-iodopropyl)-3H-diazirine, offer versatility for attachment to various molecules of interest. nih.gov Another area of advancement is the creation of heterobifunctional, MS-cleavable cross-linkers like succinimidyl diazirine sulfoxide (B87167) (SDASO). nih.gov These reagents combine the nonspecific photoreactivity of the diazirine with a chemically specific NHS-ester and an MS-cleavable sulfoxide bond, facilitating the analysis of cross-linked products in complex biological samples. nih.gov

Furthermore, novel diazirine photoprobes are being designed for enhanced specificity and with fewer chemical modifications to probe interactomes, such as that of the antibiotic vancomycin (B549263). nih.gov The development of second-generation activity-based probes for enzymes like sirtuins has also yielded reagents with improved labeling efficiency, reduced background signal, and shorter irradiation times. mdpi.comdigitellinc.com The design of these advanced probes often involves incorporating functionalities like terminal alkynes for "click" chemistry, allowing for subsequent derivatization with reporter tags. mdpi.comdigitellinc.com

Probe Type Key Features Advantages over Predecessors Reference(s)
Minimalist Diazirine-AlkyneSmall size, alkyne handle for click chemistry.High-yield, versatile synthesis for various derivatives. nih.gov
MS-Cleavable (e.g., SDASO)Heterobifunctional, MS-cleavable linker.Enables fast and accurate identification of photocross-linked peptides from complex mixtures. nih.gov
Second-Generation Activity-BasedThioacyllysine warhead, diazirine tag, alkyne group.Improved labeling efficiency, sensitivity, and reduced background for enzyme profiling. mdpi.comdigitellinc.com
Histone PTM ProbesPeptide backbone with diazirine-containing amino acids.Higher photo-cross-linking rates and yields for identifying protein-protein interactions. researchgate.netrsc.org
Vancomycin PhotoprobesDiazirine integrated into a vancomycin scaffold.Enhanced specificity with fewer chemical modifications for interactome studies. nih.gov

Exploration of Novel Catalytic Activation Strategies

Beyond traditional photochemical and thermal activation, researchers are exploring innovative catalytic methods to trigger the reactivity of diazirines like this compound. These strategies promise milder reaction conditions, greater control, and new-to-nature chemical transformations.

One of the most significant advances is the use of biocatalysis. Engineered hemoproteins, such as variants of Aeropyrum pernix protoglobin (ApePgb), have been shown to be the first catalysts for selective carbene transfer from diazirines at room temperature. nih.govacs.org These enzymes can activate the diazirine, which is typically more stable and less reactive than its diazo isomer, to perform reactions like cyclopropanation, N-H insertion, and Si-H insertion under mild, aqueous conditions without the need for light or heat. nih.govacs.org Mechanistic studies suggest that the enzyme may facilitate the isomerization of the diazirine to a diazo intermediate within its active site. nih.govwhiterose.ac.uk This enzymatic approach dramatically expands the scope of biocatalytic carbene-transfer reactions, as many diazirines are more stable and easier to handle than their corresponding diazo compounds. nih.gov

Another emerging frontier is photocatalysis. A novel platform utilizes visible light-mediated Dexter energy transfer to activate diazirines. pnas.org In this system, a small molecule probe conjugated to an iridium-based photocatalyst binds to a protein target. Upon irradiation with blue light, the photocatalyst catalytically activates proximal diazirine-containing molecules, leading to multiple labeling events and significant signal amplification. pnas.org This method overcomes the low efficiency of traditional stoichiometric photo-cross-linking, where much of the reactive carbene is quenched by water. pnas.org The catalytic nature of this activation provides a powerful tool for identifying drug targets, especially those in low abundance. pnas.org

Activation Strategy Catalyst/Method Mechanism Key Advantages Reference(s)
BiocatalysisEngineered Hemoproteins (e.g., ApePgb variants)Enzyme-catalyzed activation, possibly via isomerization to a diazo intermediate.Mild aqueous conditions, no heat or light required, enables new-to-nature reactions. nih.govacs.orgwhiterose.ac.uk
PhotocatalysisIridium-based photocatalystsDexter energy transfer from photocatalyst to diazirine upon visible light irradiation.Catalytic signal amplification, improved efficiency, overcomes stoichiometric limitations. pnas.org
Transition Metal CatalysisRhodium(III) complexesTandem isomerization-hydrosilylation.Activation of remote alkenes for specific chemical transformations. rsc.org
Chemical ActivationTriphenylphosphine/Sodium IodidePhotodecarboxylative amination of redox-active esters.Transition metal-free, mild conditions for forming diaziridines. chemrxiv.org

Integration with High-Throughput and Automated Synthesis Platforms

The synthesis and application of diazirine-based compounds are being accelerated by their integration with automated and high-throughput platforms. These technologies enable the rapid generation of compound libraries and the exploration of a larger chemical space, which is crucial for drug discovery and materials science.

Automated synthesis platforms, sometimes referred to as "Chemputers," are capable of performing complex, multi-step syntheses with minimal manual intervention. researchgate.net These systems can execute various reaction protocols, including the synthesis of NHS-diazirine reagents and their subsequent use in derivatizing peptides produced via solid-phase peptide synthesis (SPPS). researchgate.netacs.org The modular hardware and controlling software allow for the convergence of multiple synthetic techniques in a single machine, greatly enhancing flexibility and efficiency. researchgate.net This automation is key for creating focused libraries of molecules, for example, by reacting a core intermediate with a diverse set of reagents to explore structure-activity relationships. acs.org

SPPS itself is a foundational high-throughput method that has been successfully employed to assemble peptide probes containing diazirine-functionalized amino acids. researchgate.netacs.org Automated peptide synthesizers enable the routine production of these complex probes, which can then be used in large-scale screening assays to identify protein interactions. acs.org The combination of automated synthesis for the diazirine warhead and SPPS for the peptide scaffold represents a powerful pipeline for generating next-generation chemical biology tools. researchgate.netresearchgate.net

Theoretical Prediction and Discovery of New Diazirine Reactivities

Computational chemistry is playing an increasingly vital role in understanding the fundamental reactivity of diazirines and predicting new chemical transformations. Theoretical studies provide insights into reaction mechanisms that are often difficult to probe experimentally.

Density functional theory (DFT) calculations and quantum mechanics/molecular mechanics (QM/MM) simulations have been used to explore the mechanism of diazirine activation. nih.gov For example, studies on iron heme enzyme-catalyzed cyclopropanations revealed that the reaction starts with a direct diazirine-to-diazo isomerization within the enzyme's active site. nih.gov Computational models also help elucidate the origins of stereoselectivity in such reactions. nih.gov

Theoretical investigations into the thermal decomposition of diazirines have confirmed that the process can yield either a carbene or a diazoalkane, depending on the substituents on the diazirine ring. acs.org A significant discovery, supported by computational analysis, is that diazirines can isomerize to linear diazo compounds, which can then react with carboxylic acids to form esters. nih.gov This finding reveals a previously hidden aspect of diazirine reactivity, suggesting that many past cross-linking studies may need to be re-evaluated, as reactions with aspartic and glutamic acid residues could be more prevalent than assumed. nih.gov

Furthermore, comprehensive computational surveys of diazirine structure-function relationships have been performed. rsc.org By modeling large sets of substituted aryl diazirines, researchers can predict how electron-donating or electron-withdrawing groups influence the activation energy and thermal stability of the diazirine. rsc.org These theoretical predictions correlate well with experimental data and provide a rational basis for designing new reagents with tailored activation properties. rsc.org Such studies are essential for discovering new reactivities, like isotope-controlled selectivity in quantum mechanical tunneling reactions of carbenes generated from diazirine precursors. acs.org

Theoretical Method Research Focus Key Findings/Predictions Reference(s)
DFT / QM/MMEnzyme-catalyzed reactionsDiazirine activation proceeds via isomerization to a diazo intermediate in the active site. nih.gov
DFT / Ab Initio MethodsThermal decomposition pathwaysSubstituents determine the partitioning between carbene and diazoalkane formation. acs.orgresearchgate.net
M06-2X-D3 ModelingStructure-function relationshipsElectron-donating/withdrawing groups systematically alter thermal activation barriers. rsc.org
Computational ModelingPhotolysis mechanismsThe diazo intermediate, rather than the carbene, can be the dominant species in alkyl diazirine photolysis, reacting with polar residues. springernature.com
Computational ChemistryIsotope-controlled selectivityPrediction and subsequent experimental validation of controlling reaction pathways through isotopic substitution in carbene tunneling reactions. acs.org

Q & A

Q. What are the optimal synthetic routes for 3-Propyl-1H-diazirene, and how can purity be ensured?

  • Methodological Answer : The synthesis of diazirines typically involves cyclization reactions of amidoximes or nitriles under controlled conditions. For this compound, a plausible route involves the reaction of propyl-substituted precursors (e.g., aldehydes or ketones) with hydroxylamine derivatives, followed by oxidation. For example, analogous protocols for diazirine synthesis use phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to facilitate cyclization . Post-synthesis purification via recrystallization (using ethanol/water mixtures) and column chromatography is critical. Purity validation requires HPLC with UV detection (λ = 254 nm) and adherence to USP acceptance criteria (e.g., impurity thresholds <0.1% for unspecified impurities) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential. The diazirine ring’s characteristic N=N stretching vibration appears near 1550–1600 cm⁻¹ in IR spectra. In ¹H NMR, the proton adjacent to the diazirine ring (CH₂ group in the propyl chain) shows distinct splitting patterns (e.g., triplet or quartet) due to coupling with nitrogen atoms. For advanced validation, High-Resolution Mass Spectrometry (HRMS) can confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .

Q. How should researchers handle safety protocols for this compound given its reactive diazirine moiety?

  • Methodological Answer : Diazirines are light-sensitive and may decompose exothermically. Work under inert atmospheres (N₂/Ar) and use amber glassware to prevent photodegradation. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Follow hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (toxic if inhaled). Emergency protocols should include immediate rinsing with water for skin/eye contact and ethanol for decontamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for diazirine synthesis?

  • Methodological Answer : Contradictory yields often stem from variations in reaction conditions (e.g., temperature, solvent purity, or catalyst loading). A systematic approach involves:
  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., POCl₃ stoichiometry in cyclization reactions) .
  • Cross-Validation : Replicate protocols from independent studies and compare outcomes using statistical tools (e.g., ANOVA).
  • Data Transparency : Report raw data (e.g., chromatograms, spectral files) to enable reproducibility and meta-analysis .

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature?

  • Methodological Answer : The diazirine ring’s stability is pH-dependent due to protonation equilibria. Under acidic conditions (pH < 3), the ring may undergo hydrolysis to form ketones or aldehydes. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance decay at λ = 300 nm) can quantify degradation rates. Thermal stability is assessed via Differential Scanning Calorimetry (DSC), where exothermic peaks above 80°C indicate decomposition .

Q. How can this compound be functionalized for photoaffinity labeling applications without compromising reactivity?

  • Methodological Answer : Introduce functional handles (e.g., alkyne or azide groups) via substitution reactions at the propyl chain. For example, "click chemistry" (CuAAC) with alkyne-modified diazirines enables conjugation to biomolecules. Validate functionalization success using MALDI-TOF MS and fluorescence quenching assays. Ensure photolysis efficiency (365 nm UV light) remains ≥90% post-modification by comparing crosslinking yields in model systems .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:
  • Critical Process Parameters (CPPs) : Control reaction time (±5%), solvent dryness (Karl Fischer titration <50 ppm H₂O), and catalyst purity (≥99%).
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress in real time.
  • Stability Testing : Store batches at –20°C under argon and conduct accelerated degradation studies (40°C/75% RH for 6 months) to define shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.